molecular formula C23H20N4O3S B6572334 ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1021229-28-6

ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6572334
CAS No.: 1021229-28-6
M. Wt: 432.5 g/mol
InChI Key: XWWJTGCDWZYRJH-UHFFFAOYSA-N
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Description

Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate is a chemical compound with potential applications in various scientific fields. This compound comprises multiple functional groups, making it versatile in chemical reactions and interactions. Its molecular structure suggests potential use in medicinal chemistry, particularly in drug design and development.

Biochemical Analysis

Biochemical Properties

Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of target enzymes, leading to inhibition or modulation of their activity. This binding can result in conformational changes in the enzyme, affecting its function and overall metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in the overall metabolic profile of cells. Additionally, it can affect the levels of specific metabolites, thereby influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can result in changes in gene expression, while localization to the mitochondria can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate typically involves several steps:

  • Starting Materials: : The synthesis begins with commercially available materials such as ethyl benzoate, 2-phenylpyrazolo[1,5-a]pyrazine, and appropriate thiol compounds.

  • Reaction Steps

    • Synthesis of Intermediate: : The intermediate compound is formed by reacting 2-phenylpyrazolo[1,5-a]pyrazine with the appropriate thiol under controlled conditions.

    • Acylation Reaction: : The intermediate undergoes acylation with acetamido groups in the presence of suitable catalysts and solvents.

    • Esterification: : Finally, the compound is esterified to form this compound.

  • Purification: : The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods involve scaling up the laboratory synthesis while ensuring purity, yield, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the pyrazine ring or the nitro groups if present.

  • Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.

  • Hydrolysis: : The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.

  • Reduction: : Reducing agents like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Electrophiles like halogens or nucleophiles like amines.

  • Hydrolysis: : Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide.

Major Products Formed

The reactions yield products such as sulfoxides, sulfones, substituted aromatic compounds, and carboxylic acids, depending on the reaction pathway and conditions.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a precursor for more complex molecules, facilitating the study of reaction mechanisms and novel synthetic routes.

Biology

The compound's potential biological activities include acting as enzyme inhibitors or receptor ligands, making it valuable in biochemical assays and pharmacological research.

Medicine

Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate could be explored for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industrial applications, the compound may be used in the synthesis of materials with specific properties, such as polymers or nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[2-(phenylsulfanyl)acetyl]amino}benzoate: : Lacks the pyrazolo[1,5-a]pyrazine ring, resulting in different biological activity.

  • 2-(phenylpyrazolo[1,5-a]pyrazin-4-ylthio)acetamido]-ethylbenzoate: : Varies in ester and acetamido substitution patterns, altering its chemical reactivity.

Uniqueness

Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate stands out due to its unique combination of functional groups, leading to diverse chemical reactivity and potential applications in various research fields. Its structural complexity and versatility make it a valuable compound for synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-[[2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-9-6-10-18(13-17)25-21(28)15-31-22-20-14-19(16-7-4-3-5-8-16)26-27(20)12-11-24-22/h3-14H,2,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWJTGCDWZYRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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